molecular formula C9H10O2 B3047815 2-Hydroxy-1-(2-methylphenyl)ethan-1-one CAS No. 145070-48-0

2-Hydroxy-1-(2-methylphenyl)ethan-1-one

Cat. No.: B3047815
CAS No.: 145070-48-0
M. Wt: 150.17 g/mol
InChI Key: CEJINNSYZFLSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-1-(2-methylphenyl)ethan-1-one is an α-hydroxy ketone characterized by a hydroxyl group adjacent to a ketone and a 2-methylphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles such as pyrroles . Its ortho-methyl substituent influences steric and electronic properties, distinguishing it from para-substituted analogs.

Properties

CAS No.

145070-48-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-hydroxy-1-(2-methylphenyl)ethanone

InChI

InChI=1S/C9H10O2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,10H,6H2,1H3

InChI Key

CEJINNSYZFLSCS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)CO

Canonical SMILES

CC1=CC=CC=C1C(=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one
  • Structure : The methylsulfonyl group at the para position is strongly electron-withdrawing, enhancing electrophilicity at the ketone.
  • Reactivity : Used in AcOH-catalyzed, one-pot pyrrole synthesis (76% yield) . The electron-withdrawing group facilitates nucleophilic attack by amines and nitriles.
  • Applications : Key precursor for COX-2 selective NSAID pyrroles .
2-Hydroxy-1-(2-methylphenyl)ethan-1-one
  • Reactivity : Expected to participate in similar multicomponent reactions but with possible yield variations due to steric effects.
2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one (4f)
  • Structure : Para-methoxy group is electron-donating, reducing ketone electrophilicity.
  • Reactivity : Oxidized to 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one (54% yield) using Cu(I) catalysis .
  • NMR Data : 1H NMR δ 5.51 (s, 1H), 3.88 (s, 3H); IR carbonyl stretch at 1678 cm⁻¹ .

Functional Group Modifications

2-Chloro-1-(2-hydroxy-6-methylphenyl)ethanone
  • Structure : Chlorine substituent increases electrophilicity and alters hydrogen-bonding patterns.
  • Applications : Used in synthesizing agrochemicals and pharmaceuticals; higher reactivity in nucleophilic substitutions compared to hydroxyl analogs .
2-Hydroxy-1-(naphthalen-2-yl)ethan-1-one (4h)
  • Structure : Naphthyl group provides extended conjugation, enhancing UV absorption.
  • Reactivity : Oxidized to 2,2-dihydroxy-1-(naphthalen-2-yl)ethan-1-one (72% yield) .
  • NMR Data : 1H NMR δ 8.70 (d, J = 1.7 Hz, 1H), 5.70 (s, 1H); IR carbonyl stretch at 1691 cm⁻¹ .

Heterocyclic Derivatives

2-Hydroxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
  • Structure: Incorporates a tetrahydroisoquinoline moiety, enabling interactions with biological targets.
  • Applications : Used as a scaffold in drug discovery for CNS disorders .
2-Hydroxy-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
  • Applications : Pharmaceutical intermediate with high purity grades (99.999%) .

Comparative Data Table

Compound Name Substituent/Group Molecular Weight (g/mol) Key Reactivity/Applications Yield in Key Reactions
This compound Ortho-methyl 164.20 (calculated) Pyrrole synthesis (theoretical) N/A
2-Hydroxy-1-(4-(methylsulfonyl)phenyl) Para-methylsulfonyl 214.24 Pyrrole synthesis 76%
2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one Para-methoxy 180.17 Oxidation to dihydroxy ketone 54%
2-Chloro-1-(2-hydroxy-6-methylphenyl) Chlorine + methyl 184.62 Agrochemical intermediates N/A

Research Findings and Trends

  • Steric vs. Electronic Effects : Para-substituted derivatives (e.g., methylsulfonyl, methoxy) generally exhibit higher reactivity in electrophilic reactions due to reduced steric hindrance and enhanced electronic effects .
  • Hydrogen Bonding : Ortho-substituted compounds like this compound may form intramolecular hydrogen bonds, affecting crystallization and solubility .
  • Biological Relevance: Heterocyclic derivatives (e.g., indole, tetrahydroisoquinoline) show promise in drug discovery, while simpler aryl analogs are preferred for high-throughput synthesis .

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